![molecular formula C7H3ClF3NO2 B1370210 3-Chloro-2-nitrobenzotrifluoride CAS No. 386-70-9](/img/structure/B1370210.png)
3-Chloro-2-nitrobenzotrifluoride
Overview
Description
3-Chloro-2-nitrobenzotrifluoride is an organic compound with the molecular formula C7H3ClF3NO2 . It is also known by other names such as 2-Nitro-3-trifluoromethylchlorobenzene, 1-Chloro-2-nitro-3-trifluoromethylbenzene, and 3-chloro-2-nitro-trifluoromethylbenzene .
Synthesis Analysis
The synthesis of 3-Chloro-2-nitrobenzotrifluoride involves the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent . The process safety is evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-nitrobenzotrifluoride consists of 7 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 225.55 .Chemical Reactions Analysis
Chlorobenzotrifluoride compounds, especially 3,4,5-trichlorobenzotrifluoride, are obtained by replacement of at least one m-nitro group in a nitrobenzotrifluoride by chlorine using chlorine gas in the presence of a catalyst comprising a metal salt and a sulphur compound .Physical And Chemical Properties Analysis
3-Chloro-2-nitrobenzotrifluoride has a boiling point of 234.4±40.0 °C and a density of 1.537±0.06 g/cm3 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Crystal Structure Studies
Research by Lynch and Mcclenaghan (2003) involved the study of two chemical isomers of 3-nitrobenzotrifluoride, focusing on their crystal structures for the potential formation of a cocrystal. This study highlights the importance of 3-Chloro-2-nitrobenzotrifluoride in crystallography and molecular structural analysis (Lynch & Mcclenaghan, 2003).
Magnetic and Thermal Properties
Ferenc et al. (2006) explored the physico-chemical properties of 3-chloro-2-nitrobenzoates of various metal ions, highlighting their magnetic and thermal behavior. This research is significant in understanding the magnetic and thermal properties of compounds involving 3-Chloro-2-nitrobenzotrifluoride (Ferenc et al., 2006).
Chemical Synthesis
Chen et al. (2020) demonstrated the synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor, using 3-fluorobenzotrifluoride as a starting material. This research shows the application of 3-Chloro-2-nitrobenzotrifluoride in chemical synthesis, particularly in the manufacturing of fine chemicals and pharmaceutical intermediates (Chen et al., 2020).
Nucleophile Reactions
Khalfina and Vlasov (2002) studied the relative mobility of nitro groups and fluorine atoms in reactions involving 3,5-dinitro- and 3-fluoro-5-nitrobenzotrifluorides with phenols. This research provides insights into the chemical behavior of 3-Chloro-2-nitrobenzotrifluoride in nucleophilic reactions (Khalfina & Vlasov, 2002).
Isotopic Abundance Analysis
Trivedi et al. (2016) focused on the isotopic abundance ratios in biofield energy-treated 1-Chloro-3-Nitrobenzene, a compound closely related to 3-Chloro-2-nitrobenzotrifluoride. This study contributes to the understanding of isotopic variations in related compounds (Trivedi et al., 2016).
Environmental Detection
Lava et al. (2013) developed methods for determining benzotrifluoride derivatives, including 3-Chloro-2-nitrobenzotrifluoride, in groundwater. This study is crucial for environmental monitoring and detection of pollutants (Lava et al., 2013).
Safety and Hazards
properties
IUPAC Name |
1-chloro-2-nitro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-3-1-2-4(7(9,10)11)6(5)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECBOHAXBNGMSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264240 | |
Record name | 1-Chloro-2-nitro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-nitrobenzotrifluoride | |
CAS RN |
386-70-9 | |
Record name | 1-Chloro-2-nitro-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=386-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-nitro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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